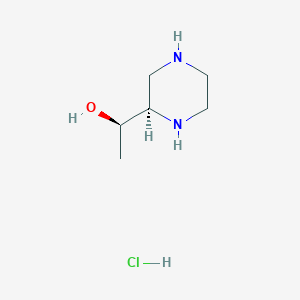

(R)-1-((R)-Piperazin-2-YL)ethanol hcl

Description

Significance of Piperazine (B1678402) and Amino Alcohol Scaffolds in Stereoselective Synthesis

Piperazine and amino alcohol scaffolds are fundamental components in the toolkit of modern stereoselective synthesis, each offering unique advantages that have been exploited in a vast array of chemical transformations.

The piperazine ring , a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in medicinal chemistry. Its prevalence in numerous blockbuster drugs is attributed to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability. In stereoselective synthesis, the rigid, chair-like conformation of the piperazine ring provides a predictable three-dimensional framework. When chirality is introduced, typically by substitution on the carbon atoms, it creates a powerful scaffold for directing the stereochemical outcome of reactions. Chiral piperazines have been effectively utilized as organocatalysts, particularly in Michael additions, where they form chiral enamine intermediates to induce high levels of enantioselectivity. nih.gov

Amino alcohol scaffolds , particularly chiral 1,2-amino alcohols, are among the most versatile and widely used building blocks and catalysts in asymmetric synthesis. rsc.orgnih.gov Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers, forming stable five-membered chelate rings. This bidentate chelation is crucial for creating a rigid and well-defined chiral environment around a catalytic metal center, enabling high levels of stereoinduction in a multitude of reactions. um.edu.my Enantiomerically pure amino alcohols are foundational to the development of highly effective chiral ligands for asymmetric hydrogenations, alkylations, and epoxidations. nih.gov Furthermore, they serve as essential precursors for synthesizing chiral auxiliaries, such as Evans' oxazolidinones, which have revolutionized asymmetric aldol (B89426) reactions. diva-portal.org The direct, catalytic asymmetric synthesis of vicinal amino alcohols, for instance through Sharpless Asymmetric Aminohydroxylation, represents a landmark achievement in organic synthesis, providing direct access to these invaluable molecules. nih.govresearchgate.net

The combination of these two scaffolds in a molecule like (R)-1-((R)-Piperazin-2-YL)ethanol HCl results in a bifunctional chiral building block with a rich stereochemical landscape, poised for applications in creating complex molecular architectures with precise stereocontrol.

Overview of Chiral 2-Substituted Piperazines as Versatile Building Blocks

Chiral 2-substituted piperazines are highly valuable intermediates in organic synthesis, offering a unique combination of a conformationally constrained heterocyclic core and a stereogenic center adjacent to a nitrogen atom. This structural arrangement makes them exceptionally versatile building blocks for the synthesis of complex, biologically active molecules. While piperazine derivatives are common in pharmaceuticals, the vast majority are substituted only at the nitrogen positions, leaving the carbon backbone underutilized. The introduction of substituents at the C-2 position adds significant three-dimensional complexity, allowing for a more nuanced exploration of chemical space and potentially leading to greater target selectivity in drug design.

The synthesis of enantiomerically pure 2-substituted piperazines has been a significant focus of methodological development. Modern strategies often begin with readily available chiral starting materials, such as α-amino acids, to ensure absolute stereochemical control. An efficient four-step synthetic route can transform α-amino acids into orthogonally protected, enantiopure 2-substituted piperazines. A key step in such a sequence often involves an aza-Michael addition to form the heterocyclic ring. This approach is scalable and allows for the production of these valuable building blocks in significant quantities. The resulting piperazines, with different protecting groups on the two nitrogen atoms, can be selectively functionalized, enabling their incorporation into a wide range of molecular targets.

The utility of these chiral building blocks is demonstrated by their application in the formal synthesis of complex molecules. They serve as key components in the construction of peptidomimetics and other scaffolds designed to mimic biological structures. diva-portal.org By providing a rigid core with a defined stereocenter, 2-substituted piperazines allow chemists to construct molecules with precise spatial arrangements of functional groups, a critical factor in designing effective therapeutic agents and probes for chemical biology.

Historical Context of Enantiomerically Enriched Aminoalcohol Development

The development of methods to obtain enantiomerically enriched amino alcohols is a story that mirrors the evolution of asymmetric synthesis itself. For much of chemical history, chiral compounds were obtained as racemic mixtures, and separating them into their constituent enantiomers was a formidable challenge.

The genesis of chiral separation dates back to Louis Pasteur's pioneering work in 1848. His manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate was the first demonstration of molecular chirality. More practically, in 1853, he developed the method of diastereomeric salt crystallization , using a naturally occurring chiral base (cinchotoxine) to resolve racemic tartaric acid. wikipedia.org This principle—reacting a racemic mixture with a single enantiomer of a "resolving agent" to form separable diastereomers—became the dominant method for accessing enantiopure compounds, including amino alcohols, for over a century. wikipedia.orgpsu.edu While effective, this classical resolution is inherently inefficient, as it necessitates the discard of at least 50% of the material unless a racemization and recycling process can be implemented. wikipedia.org

The modern era of amino alcohol synthesis began with the shift from separation to asymmetric synthesis , aiming to create a desired enantiomer directly. Early approaches relied on the "chiral pool," using naturally occurring chiral molecules like amino acids or sugars as starting materials. diva-portal.org While effective, this limited the structural diversity of the accessible products.

A major breakthrough came with the advent of catalytic asymmetric reactions . The development of the Sharpless Asymmetric Aminohydroxylation (AA) in the 1990s was a landmark achievement. nih.govresearchgate.netresearchgate.net This powerful method allows for the direct conversion of prochiral olefins into chiral vicinal amino alcohols with high enantioselectivity, using a catalytic amount of an osmium species and a chiral ligand derived from cinchona alkaloids. nih.gov This reaction provided, for the first time, a general and direct route to this important class of compounds, avoiding the need for stoichiometric chiral reagents or resolution. nih.govresearchgate.net Concurrently, methods such as the asymmetric hydrogenation of α-amino ketones and the asymmetric ring-opening of epoxides provided complementary strategies. nih.gov More recently, biocatalytic methods using engineered enzymes like amine dehydrogenases have emerged as highly selective and sustainable alternatives for producing enantiopure amino alcohols. researchgate.net This progression from stoichiometric resolution to catalytic and biocatalytic asymmetric synthesis has profoundly impacted organic chemistry, making chiral building blocks like this compound readily accessible for research and development.

Data Tables

Table 1: Physicochemical Properties of (R)-2-(Piperazin-2-yl)ethanol

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| IUPAC Name | 2-[(2R)-piperazin-2-yl]ethanol |

| CAS Number | 660862-46-4 |

Note: Data corresponds to the free base form of the compound.

Table 2: Evolution of Synthetic Methods for Chiral Amino Alcohols

| Method | Era of Development | Description | Key Advantages | Key Limitations |

| Classical Resolution | Mid-19th Century | Separation of enantiomers from a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. | Access to high enantiopurity; well-established technique. | Theoretical maximum yield of 50%; often requires screening of resolving agents. |

| Chiral Pool Synthesis | Mid-20th Century | Synthesis starting from naturally occurring, enantiopure compounds such as amino acids or carbohydrates. | Predictable absolute stereochemistry. | Limited to the structural diversity of available starting materials. |

| Catalytic Asymmetric Aminohydroxylation | 1990s | Direct conversion of an alkene to a vicinal amino alcohol using a chiral catalyst (e.g., OsO₄/chiral ligand). | High enantioselectivity; atom-economical; catalytic use of chiral source. | Can have regioselectivity issues; uses a toxic heavy metal catalyst. |

| Biocatalysis | Late 20th/21st Century | Use of enzymes (e.g., amine dehydrogenases) to catalyze the stereoselective synthesis of amino alcohols. | Extremely high selectivity; mild, environmentally friendly reaction conditions. | Substrate scope can be limited; requires enzyme development and optimization. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN2O |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

(1R)-1-[(2R)-piperazin-2-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

InChI Key |

QENNSTMMWOVAQF-KGZKBUQUSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CNCCN1)O.Cl |

Canonical SMILES |

CC(C1CNCCN1)O.Cl |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of R 1 R Piperazin 2 Yl Ethanol Hcl

Asymmetric Catalysis in Piperazine (B1678402) Ring Construction

Asymmetric catalysis offers an efficient and atom-economical approach to constructing chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organic catalysts have been successfully employed to construct the chiral piperazine framework.

Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis provides powerful tools for forming the C-N and C-C bonds necessary for piperazine ring construction with high stereoselectivity.

Palladium-Catalyzed Carboamination: Palladium catalysis is particularly effective for constructing substituted piperazine rings. A notable strategy involves the intramolecular carboamination of alkene-containing diamine precursors. For instance, enantiomerically enriched cis-2,6-disubstituted piperazines can be synthesized from amino acid precursors using a Pd-catalyzed carboamination reaction as the key ring-forming step. nih.govnih.gov This method generates two chemical bonds and up to two stereocenters in a single transformation with excellent diastereoselectivity (often 14:1 to >20:1) and without loss of enantiomeric purity. nih.gov The catalytic cycle is believed to involve the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by the formation of a Pd(II)-amido species that undergoes migratory insertion onto the tethered alkene to form the piperazine ring. nih.gov

Iridium-Catalyzed Hydrogenation: Asymmetric hydrogenation is a powerful method for establishing stereocenters. While direct asymmetric hydrogenation of a pre-formed piperazine precursor is one route, a more common strategy involves the hydrogenation of a related heterocyclic precursor, such as a pyrazine (B50134) or a substituted pyridine. Iridium complexes, particularly with chiral phosphine-oxazoline or phosphine-amine ligands, have shown exceptional activity and enantioselectivity in the hydrogenation of various unsaturated substrates, including α,β-unsaturated carboxylic acids. nih.gov This technology can be applied to pyrazin-2-ols, which upon hydrogenation yield chiral piperazin-2-ones, valuable precursors that can be reduced to the corresponding chiral piperazines. rsc.org Furthermore, iridium catalysts have been utilized for the regio- and diastereoselective synthesis of C-substituted piperazines from the coupling of imines, demonstrating the versatility of iridium in constructing complex piperazine scaffolds under mild conditions. nih.gov

| Method | Catalyst System (Example) | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Carboamination | Pd₂(dba)₃ / P(2-furyl)₃ | Alkene-containing diamines | High diastereoselectivity for cis-isomers; forms two bonds in one step. | nih.gov |

| Palladium-Catalyzed Hydrogenation | Pd-catalyst with chiral ligand | Pyrazin-2-ols | Provides chiral piperazin-2-ones as key intermediates. | rsc.org |

| Iridium-Catalyzed Hydrogenation | [Ir(COD)Cl]₂ / Chiral P,N-Ligand / I₂ | Unsaturated heterocycles (e.g., benzoxazines) | High turnover numbers and enantioselectivities; applicable to precursors. | dicp.ac.cn |

| Iridium-Catalyzed [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Imines | Atom-economical synthesis of C-substituted piperazines with high diastereoselectivity. | nih.gov |

Organocatalytic Approaches to Chiral Amino Alcohols and Piperazines

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic or expensive metals. Cinchona alkaloids and their derivatives, as well as proline-based catalysts, are commonly employed. These catalysts can activate substrates through the formation of chiral intermediates like iminium ions or enamines. For instance, the asymmetric α-sulfenylation of substituted piperazine-2,5-diones (diketopiperazines) has been achieved using cinchona alkaloids as chiral Lewis base catalysts. nih.gov This demonstrates the potential to functionalize the piperazine core enantioselectively. Similarly, organocatalytic Michael additions to nitroolefins have been used to produce chiral pyrrolodiketopiperazines, showcasing a method for direct C-C bond formation on a related heterocyclic scaffold with high stereochemical control. nih.gov Such strategies can be adapted to construct chiral amino alcohol precursors or to directly build the piperazine ring through cascade reactions.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. After serving its purpose, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established method for asymmetric synthesis.

A classic example is the use of Evans oxazolidinone auxiliaries, which can be acylated and then subjected to highly diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org For piperazine synthesis, a chiral auxiliary can be attached to a nitrogen atom or be part of a key starting material. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from the chiral auxiliary R-(−)-phenylglycinol. rsc.org In this approach, the stereocenter of the auxiliary directs the formation of the new stereocenter in the piperazine precursor. Another strategy involves placing a bulky chiral group, such as an α-methylbenzyl group, on one of the piperazine nitrogens. This group directs the diastereoselective functionalization of the α-carbon and can be removed later via catalytic hydrogenation. nih.gov

Biocatalytic Pathways for Chiral Amino Alcohol Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This approach is often hailed for its green credentials, as reactions are typically run in aqueous media under mild conditions. For the synthesis of chiral amino alcohols, several classes of enzymes are particularly useful.

Transaminases and Transketolases: Multi-enzyme cascade reactions can be designed to produce complex chiral molecules from simple starting materials. A de novo metabolic pathway combining a transketolase and a transaminase has been developed for the synthesis of chiral amino alcohols. researchgate.net The transketolase creates a chiral α-hydroxy ketone, which is then aminated by a stereoselective transaminase to yield the final product.

Engineered Amine Dehydrogenases (AmDHs): Amine dehydrogenases are powerful biocatalysts for the asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. frontiersin.org Using ammonia (B1221849) as the amino donor, these enzymes, often engineered from amino acid dehydrogenases, can convert α-hydroxy ketones into the corresponding chiral amino alcohols with very high enantioselectivity (>99% ee). frontiersin.org

Enzymatic Kinetic Resolution: This technique involves the use of an enzyme, such as a lipase, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, the enzyme alcalase has been used for the kinetic resolution of a racemic piperazine-2-carboxylate ester to yield the enantiomerically pure (S)-piperazine-2-carboxylic acid. umn.eduresearchgate.net Similarly, lipases can be used for the kinetic resolution of racemic 2-piperidineethanol, a related chiral amino alcohol, by selectively acylating one enantiomer. nih.gov

| Enzyme Class | Method | Substrate Type | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Transaminase / Transketolase | Multi-enzyme cascade | Aldehydes, Pyruvate, Serine | Chiral amino alcohols | De novo synthesis from simple precursors. | researchgate.net |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | α-Hydroxy ketones | Chiral amino alcohols | High enantioselectivity (>99% ee); uses ammonia. | frontiersin.org |

| Lipase / Protease (e.g., Alcalase) | Kinetic resolution | Racemic esters or alcohols | Enantiopure acids, alcohols, or esters | Effective for separating racemic mixtures. | umn.edunih.gov |

Chemo- and Regioselective Functionalization for Precursor Synthesis

The synthesis of complex molecules like (R)-1-((R)-Piperazin-2-YL)ethanol HCl relies on the ability to construct precursors with precisely placed functional groups. Chemo- and regioselectivity—the ability to react with one functional group or at one position in the presence of others—is therefore critical. This is typically achieved through a combination of protecting group strategies and the use of selective reagents.

For example, in preparing substrates for piperazine synthesis, amino acids are common starting materials. nih.govnih.gov The synthesis requires selective protection of one amine and the carboxylic acid, followed by modification and eventual deprotection to enable the ring-closing reaction. For instance, a 2-nitrobenzenesulfonyl (Ns) group can be used to protect an amine, which can later be selectively removed under mild conditions. nih.gov Direct C-H functionalization is an emerging strategy that offers a more atom-economical approach to modifying the piperazine scaffold. nsf.govmdpi.comresearchgate.net Photoredox catalysis, for example, can generate an α-amino radical from an N-protected piperazine, which can then couple with various partners, allowing for direct and regioselective functionalization at the C2 position. mdpi.com

Diastereoselective Synthesis and Separation Techniques

When a molecule contains two or more stereocenters, diastereomers can be formed. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

Diastereoselective Reactions: A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as the key step in a modular synthesis of trans-2,6-disubstituted piperazines. nih.gov The stereochemistry was unequivocally determined to be trans by X-ray crystallography. nih.gov Similarly, starting from chiral amino acids, divergent synthetic routes can be designed to produce either cis or trans 5-substituted-piperazine-2-acetic acid esters with high diastereoselectivity. figshare.com

Separation of Diastereomers: If a reaction produces a mixture of diastereomers, they can often be separated due to their different physical properties.

Chromatography: Silica gel column chromatography is a common and effective method for separating diastereomeric piperazine intermediates. nih.govfigshare.com

Crystallization (Classical Resolution): Diastereomers can also be separated by forming diastereomeric salts with a chiral resolving agent. These salts have different solubilities, allowing one to be selectively crystallized from solution. For example, optically active sulfonamides derived from amino acids (e.g., N-tosyl-L-phenylalanine) can be used as resolving agents for piperazine derivatives. google.com This classical resolution technique is scalable and widely used in the pharmaceutical industry to isolate a single desired enantiomer from a racemic mixture by separating the intermediate diastereomeric salts. acs.org

Hydrochloride Salt Formation and Stability in Synthetic Operations

The conversion of the free base form of (R)-1-((R)-Piperazin-2-YL)ethanol to its hydrochloride salt is a critical step in its synthesis and purification. This transformation is not only pivotal for enhancing the compound's stability but also facilitates its handling and formulation due to the typically crystalline and non-hygroscopic nature of the salt form. The formation of the hydrochloride salt involves the protonation of one or both of the basic nitrogen atoms within the piperazine ring by hydrochloric acid.

The general procedure for the formation of piperazine hydrochloride salts often involves the dissolution of the parent compound in a suitable organic solvent, followed by the addition of hydrochloric acid. For instance, a common method involves dissolving the piperazine derivative in a polar solvent like ethanol (B145695). Subsequently, the pH of the solution is carefully adjusted to the acidic range with hydrochloric acid, which induces the precipitation of the hydrochloride salt. The resulting solid can then be isolated by filtration, washed with a solvent to remove any remaining impurities, and dried. A patent for a related piperazine derivative describes a process where the reaction mixture is cooled to between 0-5 °C after the addition of hydrochloric acid to maximize the precipitation of the crystalline salt. google.com

The stoichiometry of the hydrochloric acid added is a crucial parameter that determines whether a mono- or dihydrochloride (B599025) salt is formed. Given that (R)-1-((R)-Piperazin-2-YL)ethanol possesses two basic nitrogen atoms, it can form both a monohydrochloride and a dihydrochloride salt. The commercially available form of this compound is typically the dihydrochloride, as indicated by its CAS number 1565818-62-3.

The stability of the hydrochloride salt is a significant consideration in synthetic operations. Generally, hydrochloride salts of amines are more stable than their corresponding free bases. They are less susceptible to degradation by atmospheric carbon dioxide and are often more resistant to oxidation. The solid crystalline form of the hydrochloride salt provides a stable means of long-term storage.

However, the stability of the salt in solution during synthetic operations can be influenced by several factors, including pH, temperature, and the presence of other chemical reagents. In aqueous solutions, the salt will exist in equilibrium with its corresponding free base, and the position of this equilibrium is pH-dependent. In strongly basic conditions, the hydrochloride salt will be converted back to its free base, which might be less stable or have different solubility characteristics.

Conversely, in strongly acidic conditions, the protonated form is stabilized. The choice of solvent is also critical; while the hydrochloride salt may be readily soluble in polar protic solvents, its stability and reactivity in various organic solvents used in subsequent synthetic steps must be carefully evaluated. For example, the presence of strong nucleophiles could potentially displace the chloride counter-ion or react with the parent molecule itself, depending on the reaction conditions.

The physicochemical properties of (R)-1-((R)-Piperazin-2-YL)ethanol dihydrochloride are essential for its handling and use in synthesis. While specific experimental data for this compound is limited in publicly available literature, a Safety Data Sheet for the compound with CAS number 1565818-62-3 provides some basic information. aaronchem.com

Table 1: Physicochemical Properties of (R)-1-((R)-Piperazin-2-YL)ethanol Dihydrochloride aaronchem.com

| Property | Value |

| Appearance / Form | Solid |

| Odor | No data available |

| pH | No data available |

| Melting point | No data available |

| Boiling point/range | No data available |

| Flash point | No data available |

It is important to note the lack of extensive published data on the specific reaction conditions for the hydrochloride salt formation of (R)-1-((R)-Piperazin-2-YL)ethanol and its stability profile. The information presented here is based on general principles of piperazine chemistry and data from closely related analogues. google.comnih.gov Further empirical studies would be necessary to establish the optimal conditions for its synthesis and to fully characterize its stability under a range of synthetic protocols.

Chemical Reactivity and Derivatization of R 1 R Piperazin 2 Yl Ethanol Hcl

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two secondary nitrogen atoms, N1 and N4, which are nucleophilic and thus susceptible to a variety of reactions, most notably alkylation and acylation. The presence of a substituent at the C2 position can influence the relative reactivity of these two nitrogen atoms.

N-alkylation and N-acylation are fundamental reactions for modifying the piperazine core. These reactions typically proceed via nucleophilic substitution or addition-elimination pathways.

N-Alkylation: The nitrogen atoms of the piperazine ring can be alkylated using various alkylating agents such as alkyl halides or sulfonates. In the case of 2-substituted piperazines, the regioselectivity of the alkylation (i.e., whether the reaction occurs at N1 or N4) can be influenced by steric hindrance from the C2 substituent and the electronic nature of the reactants. Generally, the less sterically hindered nitrogen atom is favored for substitution. Reductive amination is another common method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Acylation of the piperazine nitrogens can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. Similar to alkylation, the regioselectivity of acylation in 2-substituted piperazines is an important consideration. The resulting amides are generally less basic than the parent amines. In some cases, N-acylation can be a reversible process, and the acyl group can be removed under hydrolytic conditions. Studies on N-acylated 2-aminobenzothiazoles have demonstrated the importance of the acyl moiety in modulating biological activity.

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones + reducing agent | N-Alkyl piperazine derivatives | Regioselectivity (N1 vs. N4), Steric hindrance |

| N-Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids + coupling agents | N-Acyl piperazine derivatives (Amides) | Regioselectivity, Reduced basicity of nitrogen |

Starting from (R)-1-((R)-piperazin-2-yl)ethanol, a wide array of substituted piperazine derivatives can be synthesized. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in approved drugs. The synthesis of these derivatives often involves the functionalization of one or both nitrogen atoms.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents onto the piperazine nitrogens. This allows for the creation of complex molecules with potential therapeutic applications. The synthesis of C-substituted piperazines is also an area of active research, often involving multi-step sequences starting from chiral precursors like amino acids to build the heterocyclic ring with the desired stereochemistry.

| Synthetic Strategy | Description | Example Application |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl halide. | Synthesis of N-aryl piperazine derivatives. |

| Reductive Amination | Reaction of the piperazine with a carbonyl compound followed by reduction. | Introduction of various alkyl substituents on the nitrogen atoms. |

| Cyclization Reactions | Building the piperazine ring from acyclic precursors. | Synthesis of complex, stereochemically defined piperazines. |

Reactions Involving the Chiral Hydroxyl Group

The primary alcohol in the 1-ethanol substituent offers another site for chemical modification, allowing for the introduction of a variety of functional groups through reactions such as esterification, etherification, oxidation, and reduction.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. However, the presence of the basic piperazine nitrogens may require their protection prior to esterification to avoid side reactions. Alternatively, milder coupling agents can be used to facilitate the reaction under neutral or basic conditions. The synthesis of chiral esters is an important area, often employing enzymatic or chiral catalysts to achieve high enantioselectivity.

Etherification: The formation of an ether linkage can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The basicity of the piperazine nitrogens could again present a challenge, potentially requiring a protection-deprotection strategy or the use of reaction conditions that are selective for the hydroxyl group.

| Reaction Type | Reagents | Product Type | Key Considerations |

| Esterification | Carboxylic acids (acid catalyst), Acyl chlorides, Acid anhydrides | Esters | Potential need for N-protection of the piperazine ring. |

| Etherification | Alkyl halides (with a base) | Ethers | Compatibility with the basic nitrogen atoms of the piperazine. |

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as those used in the Swern or Dess-Martin oxidations, will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate or chromic acid, will further oxidize the aldehyde to a carboxylic acid. The choice of oxidant must be made carefully to avoid undesired reactions with the piperazine ring.

Reduction: While the hydroxyl group is already in a reduced state, the focus of reduction transformations in this context would typically be on other parts of a more complex derivative of the parent molecule. However, it is important to note that certain reducing agents used for other functionalities might also affect the piperazine ring or other substituents. For instance, catalytic hydrogenation can be used to reduce other functional groups in the molecule, and the conditions can be tuned to be compatible with the alcohol and piperazine moieties. The reduction of chiral amino acids to chiral amino alcohols is a well-established transformation and provides a basis for understanding the stability and reactivity of this functional group arrangement .

| Transformation | Reagents | Resulting Functional Group |

| Mild Oxidation | PCC, Swern oxidation, Dess-Martin periodinane | Aldehyde |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction (of derivatives) | Catalytic hydrogenation (e.g., H₂/Pd), Hydride reagents (e.g., NaBH₄, LiAlH₄) | Dependent on the functional group being reduced. |

Multi-Component Reactions and Heterocycle Annulation of (R)-1-((R)-Piperazin-2-YL)ethanol HCl

The unique structural features of (R)-1-((R)-Piperazin-2-YL)ethanol, namely the presence of two secondary amine nitrogens with different steric environments and a primary alcohol, make it a versatile building block for the synthesis of complex heterocyclic systems through multi-component reactions (MCRs) and heterocycle annulation strategies. These reactions offer an efficient pathway to generate molecular diversity from simple starting materials in a single step.

Multi-Component Reactions

Multi-component reactions, where three or more reactants combine in a one-pot synthesis, are powerful tools in medicinal chemistry for creating libraries of structurally diverse compounds. The (R)-1-((R)-Piperazin-2-YL)ethanol scaffold is particularly well-suited for isocyanide-based MCRs such as the Ugi and Passerini reactions.

In the context of an Ugi four-component reaction (U-4CR) , the piperazine moiety can serve as the amine component. Theoretically, either of the secondary amines could participate. The reaction would involve an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield an α-acylamino amide derivative. The presence of the hydroxyl group on the ethanol (B145695) substituent offers a handle for further intramolecular cyclization, potentially leading to the formation of bicyclic piperazinone derivatives. The stereochemistry of the two chiral centers in the starting material is expected to influence the stereochemical outcome of the newly formed stereocenter in the Ugi product.

A notable variation is the split-Ugi reaction , a modified four-component protocol suitable for bis-secondary diamines like the piperazine core. This reaction allows for the regioselective desymmetrization of the piperazine ring by acylating one nitrogen atom and alkylating the other in a single step, without the need for protecting groups. This would be particularly useful for creating complex 1,4-disubstituted piperazine derivatives from (R)-1-((R)-Piperazin-2-YL)ethanol.

The Passerini three-component reaction is another relevant MCR, which typically involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. While the piperazine nitrogens would not directly participate as primary reactants in a classic Passerini reaction, the molecule could be derivatized at the nitrogen or hydroxyl group to introduce one of the required functionalities, thereby enabling its use in more complex, multi-step MCR-based syntheses.

| Multi-Component Reaction | Potential Reactants with (R)-1-((R)-Piperazin-2-YL)ethanol | Potential Product Scaffold | Key Features |

| Ugi Four-Component Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino amide substituted piperazine | Creation of a new stereocenter; potential for post-MCR cyclization via the hydroxyl group. |

| Split-Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | 1-Acyl-4-alkyl-piperazine derivative | Regioselective functionalization of the two piperazine nitrogens in one pot. |

Heterocycle Annulation

Heterocycle annulation refers to the construction of a new ring fused to an existing one. The piperazine ring of (R)-1-((R)-Piperazin-2-YL)ethanol is an excellent scaffold for such transformations, leading to the formation of bicyclic and polycyclic systems with potential biological activities.

One common strategy involves the reaction of the diamine functionality with bifunctional electrophiles. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine or pyrazine (B50134) rings through a sequence of Michael addition and subsequent cyclization/condensation.

Gold-catalyzed cyclization reactions have been shown to be effective for constructing piperazine derivatives. nih.gov While often used to form the piperazine ring itself, similar catalytic systems could potentially be employed to achieve annulation by reacting a suitably functionalized (R)-1-((R)-Piperazin-2-YL)ethanol derivative (e.g., carrying an alkyne group) to form a fused ring system.

Radical cyclizations also offer a pathway to fused systems. For instance, Mn(OAc)3-mediated oxidative radical cyclization can be used to synthesize piperazine-containing dihydrofuran compounds from unsaturated acyl-piperazine precursors. nih.gov By first acylating one of the nitrogens of (R)-1-((R)-Piperazin-2-YL)ethanol with an unsaturated acyl group, this methodology could be applied to generate novel fused heterocyclic structures.

Furthermore, the hydroxyl group of the ethanol substituent can be used as a reactive handle for annulation. After protecting the piperazine nitrogens, the alcohol could be converted into a leaving group, followed by intramolecular nucleophilic substitution by a group attached to one of the piperazine nitrogens to form a bicyclic system. Alternatively, the hydroxyl group could participate in cyclization reactions with reagents that react with both the alcohol and one of the adjacent ring nitrogens.

| Annulation Strategy | Typical Reagents | Resulting Fused Heterocycle (Example) |

| Condensation with Bifunctional Electrophiles | α,β-Unsaturated Ketones, Dicarbonyls | Fused Pyrimidines, Pyrazines |

| Metal-Catalyzed Cyclization | Alkynyl-substituted Piperazines, Gold Catalysts | Fused Tetrahydropyrazines organic-chemistry.org |

| Radical Cyclization | Unsaturated Acyl Piperazines, Mn(OAc)3 | Dihydrofuran-fused Piperazines nih.gov |

Application of R 1 R Piperazin 2 Yl Ethanol Hcl in Complex Molecular Architecture Development

As Chiral Ligands in Asymmetric Catalysis

The combination of a chiral diamine (the piperazine (B1678402) ring) and a 1,2-amino alcohol moiety makes the (R)-1-((R)-Piperazin-2-YL)ethanol scaffold an excellent candidate for a chiral ligand in asymmetric catalysis. Chiral amino alcohols are among the most effective and widely used ligands for a variety of metal-catalyzed enantioselective transformations. rsc.orgresearchgate.net Their efficacy stems from the ability to form stable chelate rings with metal centers, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of a reaction.

Research has demonstrated that chiral ligands containing piperazine or related amino alcohol structures are highly effective in reactions such as the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. acs.orgacs.org For instance, novel β-amino alcohol ligands have been optimized for the diethylzinc (B1219324) addition to benzaldehyde, achieving nearly quantitative yields and high enantiomeric excess (ee). rsc.org Similarly, ruthenium catalysts paired with chiral diamine-based ligands are effective in the asymmetric transfer hydrogenation of ketones. acs.org

In one study, a series of novel tridentate Schiff base ligands were synthesized from a piperazine-amine precursor. When complexed with Copper(II), these ligands catalyzed the asymmetric Henry (nitroaldol) reaction between various aldehydes and nitromethane, producing chiral nitroalcohols in high yields (up to 98%) and significant enantioselectivities. researchgate.net Another key transformation, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, provides a direct route to chiral piperazin-2-ones, which can be subsequently reduced to chiral piperazines, showcasing the utility of catalytic methods in accessing these scaffolds. dicp.ac.cnrsc.org

The potential catalytic performance of ligands derived from the (R)-1-((R)-Piperazin-2-YL)ethanol scaffold can be inferred from the success of analogous systems. The following table summarizes results from studies using chiral amino alcohol and piperazine-derived ligands in relevant asymmetric reactions.

| Reaction Type | Aldehyde/Ketone Substrate | Catalyst/Ligand System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Diethylzinc Addition | Benzaldehyde | β-Amino alcohol / Zn(II) | ~100 | 95 | rsc.org |

| Diethylzinc Addition | 4-Chlorobenzaldehyde | Polymer-supported amino alcohol / Zn(II) | 99 | 94 | nih.gov |

| Diethylzinc Addition | 2-Naphthaldehyde | Polymer-supported amino alcohol / Zn(II) | 99 | 96 | nih.gov |

| Henry Reaction | Benzaldehyde | Piperazine-Schiff base / Cu(II) | 98 | 82 (91:9 er) | researchgate.net |

| Asymmetric Hydrogenation | 5,6-diphenylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | 95 | 90 | dicp.ac.cn |

Role as Chiral Building Blocks for Non-Clinical Targets

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex target molecules, allowing for the construction of stereochemically defined structures without the need for a late-stage chiral resolution or an asymmetric synthesis step. mdpi.com The piperazine core is a common feature in pharmaceuticals, and significant effort has been dedicated to the asymmetric synthesis of carbon-substituted piperazine derivatives for use as building blocks in drug discovery. rsc.orgnih.govmdpi.com

(R)-1-((R)-Piperazin-2-YL)ethanol HCl, with its two defined chiral centers and multiple functionalization points (two secondary amines and a hydroxyl group), is a prime example of such a building block. It can be used to construct larger, stereochemically complex molecules for non-clinical applications, such as novel heterocyclic systems, macrocycles, or molecular scaffolds for further chemical exploration. researchgate.net Methodologies for creating trisubstituted piperazine derivatives and for fusing piperazine and morpholine (B109124) scaffolds with other heterocycles like indazoles have been developed, highlighting the drive to create novel chemical entities with precise three-dimensional arrangements. thieme-connect.comnih.gov The synthesis of such building blocks often starts from readily available materials from the chiral pool, such as amino acids, to ensure enantiopurity. rsc.org

Incorporation into Supramolecular Assemblies and Foldamers

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. Piperazine is a widely utilized building block in the self-assembly of crystalline hydrogen-bonded networks due to its capacity to act as both a hydrogen bond donor and acceptor. rsc.orgresearchgate.net

The introduction of both chirality and additional hydrogen-bonding groups, as in the (R)-1-((R)-Piperazin-2-YL)ethanol scaffold, provides enhanced control over the formation of higher-order structures. The hydroxyl group adds another hydrogen bond donor/acceptor site, while the defined stereochemistry can direct the handedness of the resulting assembly. This is particularly relevant in the field of foldamers, which are oligomers that adopt well-defined, folded conformations reminiscent of peptides and proteins. chemrxiv.org While many synthetic foldamers are composed of achiral units and thus form racemic mixtures of right- and left-handed helices, the incorporation of a chiral building block can bias this equilibrium to produce a single helical sense. chemrxiv.orgnih.gov The stereochemical information from the chiral piperazine unit can be amplified into a larger-scale structural asymmetry, a critical feature for applications requiring chiral recognition. chemrxiv.org

Precursor for Advanced Materials (e.g., Polymer Chemistry, Nanomaterials)

The functional groups on (R)-1-((R)-Piperazin-2-YL)ethanol make it a suitable monomer for polymerization reactions. The two secondary amines can react with various co-monomers to form polyamides, polyureas, or other polymer classes. The use of a chiral monomer is a key strategy for producing chiral polymers, which are advanced materials with applications in chiral separations, asymmetric catalysis, and chiroptical devices. mdpi.com For example, polymers synthesized from chiral monomers have been shown to exhibit circularly polarized luminescence (CPL), an emissive property dependent on the material's chirality. mdpi.com

While much of the research on piperazine-based polymers has focused on antimicrobial applications derived from quaternized nitrogen atoms, the principles of polymerization are directly applicable. semanticscholar.orgnih.gov By incorporating a chiral, multi-functional monomer like the title compound, it is possible to create advanced polymers where the chirality of the backbone influences the material's macroscopic properties. Furthermore, piperazine derivatives have been conjugated to nanoparticles and protein cages like ferritin for the development of delivery systems, suggesting a role for such chiral units in the functionalization of nanomaterials. nih.gov

Development of Chemical Probes for Mechanistic Studies (excluding biological activity)

Chemical probes are small molecules designed to interact with and report on a specific chemical environment or process. The development of probes for mechanistic studies often requires specific functionalities for recognition and signaling. Piperazine derivatives have been successfully used to construct fluorescent probes. For example, piperazine-tuned NBD (nitrobenzofurazan)-based probes have been developed for the colorimetric and fluorescent detection of hydrogen sulfide (B99878) (H₂S), where the piperazine ring was found to be crucial for mediating the sensing mechanism. rsc.org

The (R)-1-((R)-Piperazin-2-YL)ethanol scaffold possesses features that are highly advantageous for the design of sophisticated chemical probes for non-biological mechanistic studies. The two chiral centers and the defined spatial arrangement of its functional groups could be exploited to create probes for studying stereoselective interactions or for monitoring the progress of asymmetric reactions. The amino and alcohol groups provide handles for attaching fluorophores or other reporter groups, while the chiral piperazine core can serve as a selective recognition element for other chiral molecules or transition metal complexes. Such a probe could be valuable for elucidating mechanisms in asymmetric catalysis or chiral recognition phenomena in supramolecular systems.

Future Directions and Emerging Trends in Research on Chiral Piperazine Amino Alcohols

Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has spurred the development of green and sustainable methods for synthesizing chiral molecules. For chiral piperazine (B1678402) amino alcohols, this involves moving away from hazardous reagents and solvents towards more benign alternatives. A key area of progress is the use of biocatalysis, where enzymes or whole microorganisms are used to perform highly selective chemical transformations under mild conditions, reducing energy consumption and waste. mdpi.com Enzyme-catalyzed reactions are noted for being highly enantioselective and regioselective, which is crucial for producing specific stereoisomers. mdpi.com

Another green approach involves the use of environmentally friendly solvents. For instance, ethanol (B145695) (EtOH) has been successfully used as a green solvent in synthesis pathways involving the piperazine scaffold, offering a less toxic alternative to traditional organic solvents. nih.gov These methodologies align with the principles of green chemistry by improving efficiency and minimizing environmental impact.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Catalysts | Often heavy-metal based, harsh conditions | Biocatalysts (enzymes), organocatalysts mdpi.comresearchgate.net |

| Solvents | Chlorinated hydrocarbons, other volatile organics | Water, ethanol, supercritical fluids nih.gov |

| Conditions | High temperatures and pressures | Ambient temperature and pressure mdpi.com |

| Selectivity | May require protecting groups and multiple steps | High chemo-, regio-, and enantioselectivity mdpi.com |

| Waste | Higher waste generation | Reduced waste, improved atom economy |

Flow Chemistry and Automated Synthesis Integration

The integration of flow chemistry and automation represents a paradigm shift in the synthesis of complex molecules like chiral piperazine amino alcohols. Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control often leads to higher yields, improved purity, and better safety profiles. nih.gov

Automated systems are being developed to seamlessly connect multiple synthesis and purification steps. For example, a machine-assisted, multi-step flow preparation of piperazine-2-carboxamide, a related structure, has been demonstrated using an open-source software platform to control multiple devices simultaneously. nih.govresearchgate.net This two-step process involved the hydration of a nitrile followed by the hydrogenation of a pyrazine (B50134) ring, all performed in a continuous, automated sequence. nih.gov Such integrated systems accelerate the discovery and optimization of synthetic routes and enable more efficient production of active pharmaceutical ingredients. nih.gov

Novel Catalyst Development for Enantioselective Access

Achieving high enantioselectivity is paramount in the synthesis of chiral compounds, and the development of novel catalysts is at the heart of this endeavor. Enantiopure vicinal amino alcohols are critical components in pharmaceuticals and serve as chiral ligands themselves in other asymmetric syntheses. rsc.org Researchers are exploring a variety of catalytic systems to create specific stereoisomers of piperazine amino alcohols with high efficiency.

Recent breakthroughs include:

Palladium (Pd) Catalysis : Asymmetric palladium-catalyzed reactions have been used to synthesize highly enantioenriched piperazin-2-ones, which are precursors to chiral piperazines. nih.gov

Ruthenium (Ru) Catalysis : Ruthenium-catalyzed asymmetric transfer hydrogenation provides a powerful method for converting unprotected amine ketones into chiral 1,2-amino alcohols with excellent enantioselectivity. acs.org

Chromium (Cr) Catalysis : A novel chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed, offering a new pathway to chiral β-amino alcohols. westlake.edu.cn This method uses a radical polar crossover strategy to precisely control both chemical and stereochemical selectivity. westlake.edu.cn

These advanced catalytic methods provide versatile tools for accessing specific chiral configurations that were previously difficult to obtain.

Table 2: Performance of Selected Novel Catalyst Systems

| Catalyst System | Reaction Type | Substrate Class | Enantiomeric Ratio/Excess (er/ee) | Reference |

|---|---|---|---|---|

| Palladium-based | Asymmetric Allylic Alkylation | Piperazin-2-ones | High enantioenrichment | nih.gov |

| Ruthenium-based | Asymmetric Transfer Hydrogenation | Unprotected α-Ketoamines | 99.6:0.4 er | acs.org |

Expanding Applications in Non-Traditional Chemical Domains

While the piperazine ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, its unique properties are driving research into non-traditional applications. rsc.orgmdpi.com The specific stereochemistry of chiral piperazine amino alcohols makes them attractive candidates for roles beyond pharmaceuticals.

Emerging areas of application include:

Asymmetric Catalysis : These compounds themselves can act as chiral ligands for metal catalysts, facilitating other asymmetric reactions. rsc.org

Materials Science : The rigid structure of the piperazine ring is being exploited in crystal engineering and the development of polymers. nih.gov Their ability to chelate metals is also of interest; for example, piperazine-based amino alcohols have been used to form copper(II) complexes that show DNA cleavage capabilities, suggesting potential roles in biotechnology and materials science. researchgate.net

Environmental Applications : The nitrogen atoms in the piperazine ring make these compounds suitable for applications such as CO2 capture. nih.gov

These expanding applications highlight the versatility of the chiral piperazine amino alcohol scaffold in diverse scientific and industrial fields.

Advanced Characterization Techniques for In Situ Monitoring of Stereoselective Reactions

Understanding the mechanisms of stereoselective reactions is crucial for optimizing them. Advanced characterization techniques that allow for in situ monitoring—observing the reaction as it happens—are providing unprecedented insights. nih.gov These methods can track the formation of reactants, intermediates, and products in real-time, helping to elucidate complex reaction pathways. nih.govresearchgate.net

The integration of spectroscopic tools with microfluidic reactors is a particularly powerful approach. rsc.org For instance, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be combined with flow reactors to monitor concentration changes along the reaction channel. rsc.org Similarly, FlowIR™ technology has been used to monitor the output from flow reactors during the synthesis of piperazine derivatives. nih.gov Automated systems have also been developed that can monitor both the solution and solid (slurry) phases of a heterogeneous reaction in parallel, which is critical for understanding processes like crystallization-induced stereoselectivity. rsc.org These advanced analytical tools are essential for accelerating the development of robust and efficient stereoselective syntheses. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.